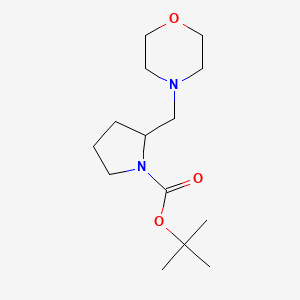
tert-Butyl2-(morpholinomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate: is a chemical compound with the empirical formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol . It features a pyrrolidine ring substituted with a tert-butyl group, a morpholinomethyl group, and a carboxylate moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced via suitable reagents.
Carboxylation: The carboxylate group is added to the pyrrolidine ring.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: Tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate can undergo oxidation and reduction reactions.
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the morpholinomethyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to a carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its structural features.
Organic Synthesis: As a building block for more complex molecules.
Polymer Chemistry: For functionalization of polymers.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds:
Tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group instead of the morpholinomethyl group.
Tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: A related compound with a methylcarbamoyl substituent.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-5-12(16)11-15-7-9-18-10-8-15/h12H,4-11H2,1-3H3 |
InChI Key |
JNDXZRVQIUOEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)

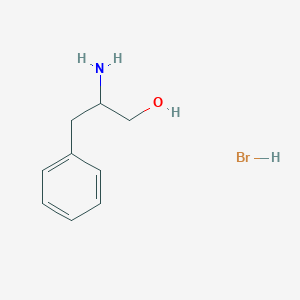


![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
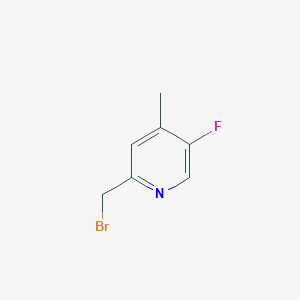
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)

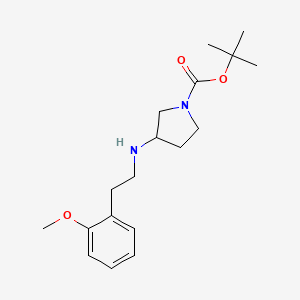
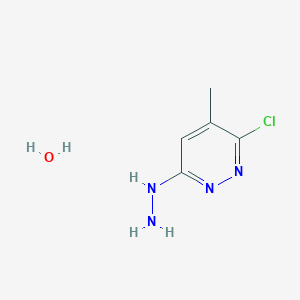
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)


